molecular formula C9H12O B3052176 1,4,5,6,7,7a-Hexahydro-inden-2-one CAS No. 39163-29-6

1,4,5,6,7,7a-Hexahydro-inden-2-one

Cat. No.: B3052176
CAS No.: 39163-29-6
M. Wt: 136.19 g/mol
InChI Key: VJESNDWIKWQBSV-UHFFFAOYSA-N
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Description

1,4,5,6,7,7a-Hexahydro-inden-2-one is an organic compound with the molecular formula C9H12O. It is a cyclic ketone, characterized by a six-membered ring fused to a five-membered ring, with a ketone functional group at the second position.

Scientific Research Applications

1,4,5,6,7,7a-Hexahydro-inden-2-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,6,7,7a-Hexahydro-inden-2-one can be synthesized through several methods. One common approach involves the catalytic hydrogenation of indanone derivatives. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient hydrogenation. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,7a-Hexahydro-inden-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4,5,6,7,7a-Hexahydro-inden-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its use, but typically involve binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,7a-Trimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one
  • 1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl
  • 1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-

Uniqueness

1,4,5,6,7,7a-Hexahydro-inden-2-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

1,4,5,6,7,7a-hexahydroinden-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-9-5-7-3-1-2-4-8(7)6-9/h5,8H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJESNDWIKWQBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)CC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311885
Record name 2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39163-29-6
Record name NSC246177
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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